molecular formula C8H6Br2O3 B159966 2,4-Dibromophenoxyacetic acid CAS No. 10129-78-9

2,4-Dibromophenoxyacetic acid

Cat. No. B159966
CAS RN: 10129-78-9
M. Wt: 309.94 g/mol
InChI Key: LIIAWXHMVYLFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromophenoxyacetic acid is a chemical compound with the molecular formula C8H6Br2O3 . It is similar to 2,4-Dichlorophenoxyacetic acid, which is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromophenoxyacetic acid consists of a phenol group with two bromine atoms and an acetic acid group . This structure is similar to that of 2,4-Dichlorophenoxyacetic acid .


Physical And Chemical Properties Analysis

2,4-Dibromophenoxyacetic acid has a molecular weight of 309.94, a melting point of 150-152°C, and a predicted boiling point of 380.9±27.0 °C . It also has a predicted density of 1.974±0.06 g/cm3 and a predicted pKa of 2.98±0.10 .

Scientific Research Applications

Genotoxic Effects

2,4-Dichlorophenoxyacetic acid (2,4-D) has been extensively studied for its genotoxic effects. Research has shown that it can cause chromosomal aberrations, micronuclei, and nuclear buds in human lymphocytes, indicating potential DNA damage (Želježić & Garaj-vrhovac, 2004) (Želježić & Garaj-vrhovac, 2004).

Cytogenetic Effects

Studies on mice have shown that 2,4-D can induce micronuclei in erythrocytes of mouse bone marrow, highlighting its chromosome-breaking activity (Jenssen & Renberg, 1976) (Jenssen & Renberg, 1976).

Herbicide Analysis

In the field of analytical chemistry, 2,4-D has been used as a subject in the development of assay methods. A study utilized an electroactive tracer in a ligand displacement assay for analyzing 2,4-D in herbicide formulations (Schöllhorn et al., 2000) (Schöllhorn et al., 2000).

Effects on Plant Growth

The effects of 2,4-D on plant growth have been investigated, particularly in terms of its influence on root system development and gene expression in plants under extreme phosphate conditions (Revalska & Iantcheva, 2018) (Revalska & Iantcheva, 2018).

Environmental Impact and Degradation

Research has also focused on the environmental impact of 2,4-D, exploring its degradation using membrane bioreactor technology for efficient breakdown of this herbicide in wastewater treatment (Ghoshdastidar & Tong, 2013) (Ghoshdastidar & Tong, 2013). Additionally, the role of fungi and other biological agents in the biodegradation of 2,4-D has been studied (Serbent et al., 2019) (Serbent et al., 2019).

Safety And Hazards

2,4-Dibromophenoxyacetic acid is classified as an irritant . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2,4-dibromophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIAWXHMVYLFGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143824
Record name (2,4-Dibromophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromophenoxyacetic acid

CAS RN

10129-78-9
Record name 2,4-Dibromophenoxyacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10129-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromophenoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010129789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,4-Dibromophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-dibromophenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.318
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIBROMOPHENOXYACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62HDL64A9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromophenoxyacetic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dibromophenoxyacetic acid
Reactant of Route 3
Reactant of Route 3
2,4-Dibromophenoxyacetic acid
Reactant of Route 4
Reactant of Route 4
2,4-Dibromophenoxyacetic acid
Reactant of Route 5
Reactant of Route 5
2,4-Dibromophenoxyacetic acid
Reactant of Route 6
Reactant of Route 6
2,4-Dibromophenoxyacetic acid

Citations

For This Compound
32
Citations
B Mirosław, G Mahmoudi, W Ferenc, B Cristóvão… - Journal of Molecular …, 2020 - Elsevier
A new dinuclear Cu(II) complex with an auxin-like molecule 2,4-dibromophenoxyacetic acid (1) has been synthesized and characterized as a model compound with an encapsulated …
Number of citations: 5 www.sciencedirect.com
DJ Wort - Agronomy Journal, 1966 - Wiley Online Library
Clay dusts containing 2,4‐D or 2,4‐dibromophenoxyacetic acid with a complex of micronutrients, or 2,4‐D alone in some instances, were applied to the foliage of varieties of the …
Number of citations: 15 acsess.onlinelibrary.wiley.com
LG Paleg, RM Muir - Plant Physiology, 1952 - ncbi.nlm.nih.gov
Another explanation of the maximum involves the electrokinetic stirring in the mercury drop and theelectrolyte solution (7) which brings reducible ions to the mercury surface more …
Number of citations: 15 www.ncbi.nlm.nih.gov
TI Steenson, N Walker - Microbiology, 1958 - microbiologyresearch.org
… (Stapp & Spicher, 1954) grown on 2:4-D could oxidize 2:4-D, 4-bromo-2-chloro- and 2:4-dibromophenoxyacetic acid and the corresponding phenols from which these acids are derived, …
Number of citations: 20 www.microbiologyresearch.org
TI Steenson, N Walker - Microbiology, 1957 - microbiologyresearch.org
… 2:4-Dibromophenoxyacetic acid could replace 2:PD in media for the growth of either strain, so some experiments were carried out with Achromobacter organisms grown on the dibromo …
Number of citations: 83 www.microbiologyresearch.org
RF Brown, EF Claflin - Journal of the American Chemical Society, 1958 - ACS Publications
The rates of ether hydrolysis of phenoxyacetic acid and of2-fluoro; chloro and bromo, of 4-fluoro, chloro and bromo, of 2, 4-difluoro, and dichlorophenoxyacetic acids in concentrated …
Number of citations: 5 pubs.acs.org
WH Preston Jr, JW Mitchell, W Reeve - Science, 1954 - science.org
Alpha-methoxyphenylacetic acid (1)(MiOPA) was recently reported to have marked plant growth-modifying properties and to be readily translocated by bean and some other plants (2). …
Number of citations: 67 www.science.org
VS Krikunova, SA Eremin, DS Smith… - International Journal of …, 2003 - Taylor & Francis
Polarization fluoroimmunoassays (PFIA) were developed for the chlorinated pesticides 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). In order …
Number of citations: 27 www.tandfonline.com
KJ Williams, CR James, SA Thorpe… - Pesticide …, 1997 - Wiley Online Library
Two analytical methods are presented for the determination of 2,4‐D in oranges. The screening procedure uses a commercial ELISA kit, designed for the determination of 2,4‐D in water…
Number of citations: 16 onlinelibrary.wiley.com
N Ferro Diaz - 2006 - repo.uni-hannover.de
Auxins have been the first plant growth regulators discovered several decades ago. They play a complex and important role in the dendritic network of the physiological processes in …
Number of citations: 2 www.repo.uni-hannover.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.